![molecular formula C29H29FN4O4 B6517431 N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide CAS No. 899901-74-7](/img/structure/B6517431.png)
N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is 516.21728358 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-4-[1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- AKOS001788622 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanisms of action and potential synergies with existing chemotherapeutic agents .
- The compound’s structure suggests it may interact with neural receptors. Researchers have explored its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Investigations focus on its ability to modulate neurotransmitter systems and protect neurons from oxidative stress .
- AKOS001788622 shows promise as an anti-inflammatory agent. Studies have examined its effects on inflammatory pathways, including cytokine production and NF-κB signaling. Researchers aim to develop novel therapies for chronic inflammatory conditions .
- The compound’s cardiovascular effects have drawn attention. Researchers investigate its impact on blood pressure regulation, endothelial function, and lipid metabolism. Potential applications include managing hypertension and preventing atherosclerosis .
- AKOS001788622’s structure suggests it may influence metabolic pathways. Studies explore its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity. Researchers aim to develop targeted therapies for diabetes and obesity .
- Pharmaceutical companies are interested in AKOS001788622 for drug development. Its unique structure and potential therapeutic applications make it a valuable candidate for further optimization. Researchers explore modifications to enhance bioavailability and reduce side effects .
Anticancer Research
Neurological Disorders
Anti-Inflammatory Properties
Cardiovascular Health
Metabolic Disorders
Drug Development
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O4/c1-20-8-10-21(11-9-20)18-32-27(36)19-34-25-6-3-2-5-24(25)28(37)33(29(34)38)16-4-7-26(35)31-17-22-12-14-23(30)15-13-22/h2-3,5-6,8-15H,4,7,16-19H2,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZECGPDOHXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.